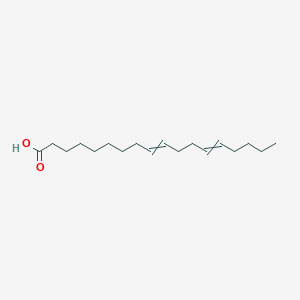

Octadeca-9,13-dienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73985-26-9 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

octadeca-9,13-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,9-10H,2-4,7-8,11-17H2,1H3,(H,19,20) |

InChI Key |

PTZHXFYJEGLBBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis Pathways of Octadecadienoic Acids and Their Derivatives

Enzymatic Formation from Precursor Fatty Acids

The initial and rate-limiting step in the formation of octadecadienoic acid derivatives is the introduction of molecular oxygen into a precursor fatty acid, most notably linoleic acid. This process is catalyzed by several families of enzymes, each exhibiting distinct regioselectivity and stereospecificity, leading to a wide array of products.

Lipoxygenase (LOX)-Dependent Pathways

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the oxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. nih.gov The reaction mechanism involves the stereoselective abstraction of a hydrogen atom, followed by the insertion of molecular oxygen. nih.gov

15-lipoxygenase-1 (15-LOX-1), also known as ALOX15, plays a crucial role in the biosynthesis of specific octadecadienoic acid derivatives. wikipedia.org While it can metabolize various polyunsaturated fatty acids, 15-LOX-1 exhibits a preference for the 18-carbon linoleic acid over the 20-carbon arachidonic acid. wikipedia.org The primary product of the 15-LOX-1-catalyzed reaction with linoleic acid is 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.orgcaymanchem.com This hydroperoxy fatty acid is an unstable intermediate that is rapidly reduced in cells by peroxidases to the more stable hydroxy derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.orgnih.gov

The enzymatic action of 15-LOX-1 is highly stereospecific, yielding predominantly the (S)-enantiomer of 13-HpODE. wikipedia.org This enzyme can act on free linoleic acid as well as linoleic acid esterified in phospholipids (B1166683) or cholesterol esters, leading to the formation of oxidized lipids within cellular membranes and lipoproteins. wikipedia.org

The stereochemistry of the products formed by lipoxygenases is a critical determinant of their biological activity. LOX catalysis is characterized by a high degree of stereocontrol, producing chiral hydroperoxides from achiral fatty acid substrates. nih.gov The stereospecificity of the reaction is governed by the precise orientation of the fatty acid substrate within the enzyme's active site and the controlled antarafacial relationship between hydrogen abstraction and oxygen insertion. nih.govgsartor.org

Lipoxygenases are classified as either S-lipoxygenases or R-lipoxygenases based on the stereoconfiguration of the hydroperoxide they produce. researchgate.net A single amino acid residue within the catalytic domain—typically an alanine (B10760859) in S-lipoxygenases and a glycine (B1666218) in R-lipoxygenases—has been identified as a key determinant of this stereocontrol. gsartor.org This residue influences the position of oxygenation on the pentadiene system of the fatty acid, thereby dictating the R or S configuration of the resulting hydroperoxy group. gsartor.org For instance, soybean lipoxygenase-1 can produce both (9S)- and (13S)-hydroperoxides from linoleic acid in a pH-dependent manner. caymanchem.com

In addition to the 13-hydroxy isomer, lipoxygenase pathways are also responsible for the production of 9-hydroxyoctadecadienoic acid (9-HODE). The formation of 9-HODE is initiated by the enzymatic conversion of linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HpODE), which is subsequently reduced to 9-HODE. nih.gov

Plant lipoxygenases, for example, can exhibit different positional specificities. While some, like soybean lipoxygenase-1, predominantly form the 13-hydroperoxide, others, such as potato lipoxygenase, primarily produce the 9-hydroperoxide. ias.ac.in The ratio of 9-HODE to 13-HODE can vary depending on the specific lipoxygenase isozyme, pH, and other reaction conditions. gsartor.org In human endothelial cells, the formation of both 9-HODE and 13-HODE from linoleic acid has been observed, with 9-HODE often being the more abundant isomer. nih.gov

Cyclooxygenase (COX)-Dependent Pathways

Cyclooxygenases (COX-1 and COX-2) are heme-containing enzymes best known for their role in the synthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.org However, these enzymes can also metabolize other polyunsaturated fatty acids, including linoleic acid. wikipedia.org The metabolism of linoleic acid by COX enzymes leads to the formation of both 9-HODE and 13-HODE. wikipedia.orgwikipedia.org

COX-2 generally shows a higher preference for linoleic acid compared to COX-1 and is therefore considered the principal COX isoform responsible for HODE production in cells where both are present. wikipedia.org The reaction is stereoselective, with COX enzymes predominantly producing the 9(R)-HODE and 13(S)-HODE stereoisomers. wikipedia.orgwikipedia.org The formation of 13-HODE typically predominates over 9-HODE in COX-mediated reactions. wikipedia.org The initial products are hydroperoxides (9-HpODE and 13-HpODE), which are then reduced to their corresponding stable hydroxy fatty acids. wikipedia.orgnih.gov

| Enzyme Pathway | Primary Enzyme(s) | Precursor | Key Intermediate(s) | Major Product(s) | Stereochemistry Highlight |

|---|---|---|---|---|---|

| Lipoxygenase (LOX) | 15-LOX-1 | Linoleic Acid | 13(S)-HpODE | 13(S)-HODE | Highly stereospecific for the (S)-enantiomer. |

| Lipoxygenase (LOX) | Various LOX isoforms | Linoleic Acid | 9-HpODE | 9-HODE | Can produce both (S) and (R) enantiomers depending on the enzyme. |

| Cyclooxygenase (COX) | COX-1, COX-2 | Linoleic Acid | 9-HpODE, 13-HpODE | 9(R)-HODE, 13(S)-HODE | Predominantly forms 9(R) and 13(S) isomers. |

| Cytochrome P450 (CYP) | CYP2C9, CYP2J2, etc. | Linoleic Acid | EpOMEs, HpODEs | 9-HODE, 13-HODE, DiHOMEs | Often produces racemic or near-racemic mixtures, with a slight predominance of the (R)-enantiomer for HODEs. |

Cytochrome P450 (CYP) Enzyme Pathways

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases represents a third major pathway for the metabolism of polyunsaturated fatty acids. mdpi.com Various CYP isoforms can metabolize linoleic acid to produce a range of oxygenated products, including both epoxy and hydroxy derivatives. mdpi.comnih.gov

CYP enzymes can directly hydroxylate linoleic acid to form 9-HODE and 13-HODE. nih.gov Unlike the highly stereospecific reactions catalyzed by LOX and COX enzymes, CYP-mediated hydroxylation often results in the formation of racemic or near-racemic mixtures of (S) and (R) enantiomers. wikipedia.orgwikipedia.org In human liver microsomes, for example, the metabolism of linoleic acid by CYP enzymes produces both 9-HODE and 13-HODE with a predominance of the (R)-stereoisomer, typically in an 80:20 ratio of R to S. wikipedia.orgwikipedia.org

Gut Microbiome Contributions to Octadecanoid Biosynthesis

The human gut microbiota plays a significant role in metabolizing dietary fatty acids, leading to the production of various bioactive compounds, including isomers of octadecadienoic acid known as conjugated linoleic acids (CLAs). fmach.itoup.com While direct synthesis of Octadeca-9,13-dienoic acid is not extensively documented, the metabolic activities of gut bacteria on linoleic acid provide a basis for the formation of a diverse range of octadecadienoic acid isomers.

Several species of gut bacteria, including those from the genera Bifidobacterium, Lactobacillus, and Propionibacterium, are known to convert linoleic acid into CLAs. nih.govnih.gov For instance, certain strains of Bifidobacterium breve have been shown to produce 9cis,11trans-CLA and 9trans,11trans-CLA from linoleic acid. nih.gov The conversion process is influenced by factors such as the composition of the gut microbiota and the availability of substrates like inulin, which can promote the growth of CLA-producing bacteria. fmach.it

The metabolic pathways involved in the bacterial isomerization of linoleic acid are complex and can vary between different bacterial species. Some bacteria may employ hydratase enzymes, while others utilize different enzymatic machinery to shift the double bonds of linoleic acid to form conjugated systems. nih.gov These microbially-produced CLAs can have localized effects within the gut, potentially influencing host physiology. nih.govplos.org

The saturation of polyunsaturated fatty acids by gut microbiota is another metabolic route that generates a variety of functional fatty acids, including hydroxy and oxo fatty acids. researchgate.net For example, Lactobacillus plantarum can metabolize unsaturated fatty acids to produce compounds like 10-hydroxy-cis-12-octadecenoic acid. nih.gov This highlights the capability of the gut microbiome to structurally modify dietary fatty acids, which could potentially include pathways leading to the formation of various octadecadienoic acid isomers.

Table 1: Gut Bacteria Involved in Octadecadienoic Acid Metabolism

| Bacterial Genus/Species | Metabolic Activity | Products | Reference |

|---|---|---|---|

| Bifidobacterium | Isomerization of linoleic acid | Conjugated linoleic acids (e.g., 9cis,11trans-CLA) | nih.gov |

| Lactobacillus | Isomerization and hydroxylation of linoleic acid | Conjugated linoleic acids, Hydroxy fatty acids | nih.govnih.gov |

| Propionibacterium | Isomerization of linoleic acid | Conjugated linoleic acids | nih.gov |

| Roseburia | Metabolism of linoleic acid | Vaccenic acid, 10-hydroxy-18:1 | nih.gov |

Non-Enzymatic Generation Mechanisms

In addition to enzymatic biosynthesis, octadecadienoic acids can be formed through non-enzymatic mechanisms involving the oxidation of polyunsaturated fatty acids like linoleic acid. These reactions are primarily driven by reactive oxygen species.

Free radical-mediated oxidation of linoleic acid is a well-established mechanism that leads to the formation of a variety of oxidized products, including hydroperoxides, hydroxides, and ketones of octadecadienoic acid. nih.gov This process, often referred to as autoxidation, is a free-radical chain reaction that results in hydroperoxides where the hydroperoxide group is attached to an allylic carbon, sometimes accompanied by a double bond shift. helsinki.fi

The reaction can be initiated by reactive species such as the hydroxyl radical (OH•), which can add to the double bonds of linoleic acid to form a hydroxyalkyl radical. mit.edu This initial step can trigger a cascade of secondary reactions within the particle phase, leading to the formation of various oxygenated products. mit.edu For instance, the reaction of 13-(S)-hydroxy-9Z,11E-octadecadienoic acid with the Fenton reagent (which generates hydroxyl radicals) results in the formation of (9Z,11E)-13-oxo-9,11-octadecadienoate as a major product. researchgate.net

Singlet oxygen (¹O₂), a high-energy state of molecular oxygen, can also react with linoleic acid to produce hydroperoxides. jst.go.jp The oxidation of linoleates by singlet oxygen yields a mixture of 9-, 10-, 12-, and 13-(Z,E)-hydroperoxyoctadecadienoic acids (HPODEs). researchgate.net This reaction is distinct from free radical oxidation and is considered a non-radical, non-enzymatic mechanism. researchgate.net

The generation of singlet oxygen can occur through photosensitization, where a photosensitizing agent absorbs light and transfers energy to molecular oxygen. jst.go.jp For example, the reaction of hypochlorous acid (HOCl) with linoleic acid hydroperoxide has been shown to generate singlet oxygen. nih.gov The occurrence of singlet oxygen-specific oxygenation of unsaturated fatty acids has been demonstrated in biological systems, such as the skin of live mice. researchgate.net

Table 2: Non-Enzymatic Generation of Octadecadienoic Acid Derivatives

| Mechanism | Reactant | Key Products | Reference |

|---|---|---|---|

| Free Radical Oxidation | Linoleic acid | Hydroxyoctadecadienoic acids (HODEs), Oxooctadecadienoic acids (oxo-ODEs) | nih.gov |

| Singlet Oxygen Oxidation | Linoleic acid | 9-, 10-, 12-, and 13-hydroperoxyoctadecadienoic acids (HPODEs) | researchgate.net |

Regulation of Biosynthetic Enzyme Activity and Expression

The enzymatic biosynthesis of octadecadienoic acids and other fatty acids is a tightly regulated process involving the control of key enzymes such as fatty acid desaturases (FADS) and elongases (ELOVL). nih.govnih.gov The expression and activity of these enzymes are influenced by a variety of factors, including transcription factors, dietary components, and hormonal signals.

Key transcription factors that play a crucial role in regulating the genes encoding these enzymes include peroxisome proliferator-activated receptor α (PPARα), sterol-regulatory element binding protein-1 (SREBP-1), and carbohydrate-responsive element-binding protein (ChREBP). nih.gov For example, studies have shown that PPARα is required for the induction of fatty acid elongase-5 (Elovl-5), Elovl-6, and all three desaturases (Δ⁵D, Δ⁶D, and Δ⁹D). nih.gov Increased levels of nuclear SREBP-1 are correlated with enhanced expression of Elovl-6, Δ⁵D, Δ⁶D, and Δ⁹D. nih.gov

Dietary fatty acids can also influence the expression of these enzymes. For instance, polyunsaturated fatty acids have been shown to suppress SREBP-1, thereby affecting the expression of lipogenic genes. gsartor.org The regulation of these enzymes is critical for maintaining the appropriate composition of fatty acids in tissues. mdpi.com Genetic variations within the genes encoding desaturases and elongases can also impact the efficiency of long-chain polyunsaturated fatty acid synthesis. nih.gov

The regulation of these biosynthetic pathways is complex and can be influenced by various physiological and pathological states, such as diabetes and obesity, which can lead to changes in hepatic lipid composition and the expression of elongases and desaturases. nih.gov

Metabolic Fates and Transformations of Octadecadienoic Acid Metabolites

Hydroxyoctadecadienoic Acid (HODE) Metabolism

Hydroxyoctadecadienoic acids (HODEs) are primary metabolites of linoleic acid that can undergo further enzymatic processing. These subsequent metabolic steps are crucial for either inactivating the molecule or converting it into other bioactive compounds.

Oxidation to Oxooctadecadienoic Acids (KODEs) via Hydroxy Fatty Acid Dehydrogenases

A key metabolic transformation for HODE is its oxidation into an oxooctadecadienoic acid (KODE), also known as a keto-octadecadienoic acid. This conversion is catalyzed by NAD⁺-dependent hydroxy fatty acid dehydrogenases. wikipedia.org For instance, 9-HODE can be metabolized into 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org Similarly, 13(S)-HODE is oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE). wikipedia.org This dehydrogenation reaction is not unique to one isomer; the enzymes responsible often act on various hydroxy fatty acids. wikipedia.org The formation of KODEs is a significant step, as these molecules possess their own distinct biological activities and may serve as intermediates for further metabolic processes. wikipedia.org

Peroxisome-Dependent Beta-Oxidation and Chain Shortening

Peroxisomes play a vital role in the catabolism of HODEs through a process of beta-oxidation, which results in the shortening of the fatty acid chain. wikipedia.org This pathway is particularly important for the breakdown of very long-chain fatty acids and other complex lipids that are not suitable substrates for mitochondrial beta-oxidation. nih.govyoutube.com The peroxisomal beta-oxidation of 13(S)-HODE, for example, generates shorter 16-carbon, 14-carbon, and 12-carbon products that are then released from the cell. wikipedia.org This process serves as a mechanism to inactivate and eliminate HODE. wikipedia.org Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis. wikipedia.org The initial step in this process can be the oxidation of HODE to KODE, which then enters the beta-oxidation spiral. wikipedia.org

Conjugation Pathways

Conjugation with endogenous molecules is a major pathway for the detoxification and elimination of reactive metabolites. For oxooctadecadienoic acids, conjugation with glutathione (B108866) is a critical metabolic fate.

Glutathione S-Transferase (GST)-Catalyzed Conjugation of Oxooctadecadienoic Acids

Oxooctadecadienoic acids (KODEs), being reactive electrophilic species, are substrates for conjugation with the tripeptide glutathione (GSH). acs.org This reaction is efficiently catalyzed by Glutathione S-transferases (GSTs), a superfamily of detoxification enzymes. nih.govmdpi.com The GST-catalyzed conjugation of 13-oxooctadeca-9,11-dienoic acid (13-OXO) is considered the only significant pathway for the formation of its glutathione conjugate (13-OXO-SG) in most biological systems, as the non-enzymatic reaction rate is negligible under physiological conditions. nih.gov Different classes of GSTs exhibit varying efficiencies in catalyzing this reaction, with the Alpha class enzymes being the most effective. nih.gov This conjugation step renders the KODE molecule more water-soluble, facilitating its removal from the cell. mdpi.com

| GST Class | Specific Enzyme | Catalytic Efficiency (kcat/Km) (mM⁻¹ s⁻¹) |

|---|---|---|

| Alpha | GST A1-1 | 8.9 |

| Alpha | GST A4-4 | 2.14 |

| Mu | Various | 0.4 - 0.8 |

| Pi | Various | 0.4 - 0.8 |

Stereoselectivity in Conjugation Processes

The conjugation of KODEs with glutathione can be a stereoselective process, depending on the specific GST isoenzyme involved. The addition of glutathione to the KODE structure can create a new chiral center, leading to the formation of diastereomers. nih.gov Research on the conjugation of 13-OXO has shown that GSTs from the mu and pi classes are the most stereoselective enzymes in this process. nih.gov Interestingly, there appears to be no direct correlation between the catalytic efficiency of a GST enzyme and its degree of stereoselectivity in this reaction. nih.gov

Interconversion of Isomers and Derivatives within Metabolic Networks

The metabolism of octadecadienoic acid is not a linear pathway but rather a complex network of interconnected reactions. HODE isomers, such as 9-HODE and 13-HODE, are not only formed through distinct synthesis pathways but also have different metabolic fates and biological activities. wikipedia.orgnih.gov The conversion of HODEs to their corresponding KODEs is a key node in this network, transforming the molecules into derivatives with their own unique functions or preparing them for catabolism. wikipedia.org For example, 13-oxo-ODE can accumulate in tissues and exert specific biological effects, separate from its role as an intermediate in HODE degradation. wikipedia.org The collective group of these related molecules, often referred to as oxidized linoleic acid metabolites (OXLAMs), can work in concert to signal various physiological responses. wikipedia.org This interplay highlights a sophisticated system where the balance and conversion between different derivatives are tightly regulated to control cellular processes.

Cellular and Molecular Mechanisms of Action of Octadecadienoic Acid Derivatives

Modulation of Cell Adhesion and Migration

The adhesion of cells to the extracellular matrix and to other cells is a fundamental process in tissue organization and function. This process is primarily mediated by cell surface adhesion molecules, with integrins playing a crucial role. Integrins are heterodimeric transmembrane proteins that facilitate cell-extracellular matrix and cell-cell interactions. Certain derivatives of octadecadienoic acid have been found to influence these adhesive processes.

Interaction with Integrin Adhesion Molecules (e.g., Vitronectin Receptor)

Research has indicated that 13-hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid, is closely associated with the vitronectin receptor (VnR), a key integrin adhesion molecule. nih.govmdpi.com In unstimulated endothelial cells, 13-HODE and the vitronectin receptor are colocalized within the cell. nih.gov This association is thought to maintain the vitronectin receptor in a non-adhesive state. nih.govmdpi.com The proposed mechanism suggests that 13-HODE may induce a conformational change in the vitronectin receptor, which reduces its ability to bind to its ligands. mdpi.com

Upon cellular stimulation, 13-HODE levels decrease, leading to the dissociation of the 13-HODE/VnR complex. This allows the vitronectin receptor to relocate to the cell surface and adopt an active conformation, thereby increasing the cell's adhesivity. nih.gov

Impact on Endothelial Cell Adhesivity

The intracellular concentration of 13-HODE in endothelial cells has been shown to be inversely correlated with the expression of the vitronectin receptor on the cell surface and, consequently, with the adhesion of platelets to the endothelial apical surface. nih.gov When endothelial cells are in a "resting" state, they continuously synthesize 13-HODE, which helps to keep them non-adhesive. mdpi.com A decrease in 13-HODE levels leads to an increase in the surface expression of the vitronectin receptor, resulting in enhanced endothelial cell adhesivity. nih.gov This modulation of endothelial cell adhesiveness by altering 13-HODE synthesis suggests a role for this fatty acid derivative in regulating the thrombogenicity of the vessel wall. mdpi.com

Human umbilical vein endothelial cells have been shown to convert linoleic acid into both 9-hydroxyoctadecadienoic acid (9-HODE) and 13-HODE. nih.gov The production of these metabolites can be influenced by various factors, suggesting a complex regulation of their levels and, consequently, their effects on endothelial cell function. nih.gov

Inhibition of Tumor Cell Adhesion

While direct evidence for the effect of Octadeca-9,13-dienoic acid on tumor cell adhesion is limited, studies on its derivatives provide some insights. For instance, the derivative 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been shown to suppress the proliferation of breast cancer stem cells. researchgate.net This effect is partly attributed to the reduction of the CD44high/CD24low cell subpopulation, which are markers associated with cancer stem cells and are involved in cell adhesion and migration. researchgate.net

Furthermore, the enantiomer 13(S)-HODE has been demonstrated to decrease the growth of undifferentiated Caco-2 colorectal cancer cells. wikipedia.org While the study focused on cell growth and apoptosis, the modulation of cellular behavior by this derivative could indirectly influence the adhesive properties of tumor cells. wikipedia.org

Regulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to the nucleus, dictating cellular responses such as inflammation, proliferation, and survival. Derivatives of octadecadienoic acid have been shown to modulate key inflammatory signaling pathways.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies on (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a derivative of the subject compound, have demonstrated its ability to inhibit the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov 13-KODE was found to inhibit the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of this pathway. nih.gov This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes. nih.gov

Table 1: Effect of 13-KODE on NF-κB Pathway

| Treatment | NF-κB (p65) Nuclear Translocation | Pro-inflammatory Gene Expression |

|---|---|---|

| Control | Baseline | Baseline |

| LPS | Increased | Increased |

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes including inflammation, cell proliferation, and differentiation. The same derivative, 13-KODE, has also been shown to suppress the activation of the MAPK pathway in response to LPS stimulation. nih.gov Specifically, 13-KODE inhibited the phosphorylation of key MAPK components, including ERK1/2, JNK, and p38. nih.gov By modulating both the MAPK and NF-κB signaling pathways, 13-KODE effectively suppresses the inflammatory response in macrophages. nih.gov

Solvent-extracted samples containing oxooctadecadienoic acids have been observed to inhibit the growth of melanoma through the phosphorylated ERK and phosphorylated p38 signaling pathways, which are components of the MAPK cascade. researchgate.net

Table 2: Effect of 13-KODE on MAPK Pathway

| Treatment | p-ERK1/2 Levels | p-JNK Levels | p-p38 Levels |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased |

Nrf2/Heme Oxygenase-1 (HO-1) Signaling Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway is a crucial defense mechanism that protects cells from oxidative stress and inflammation. mdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. nih.govdovepress.com

One of the most important of these genes is HO-1. nih.gov The HO-1 enzyme catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide. nih.govmdpi.com Biliverdin is subsequently converted to bilirubin, which has potent antioxidant properties. mdpi.com Collectively, the products of HO-1 activity exert significant antioxidant, anti-inflammatory, and cytoprotective effects. mdpi.comnih.gov

Research has demonstrated that derivatives of octadecadienoic acid can activate this protective pathway. Specifically, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a derivative isolated from Salicornia herbacea L., has been shown to increase the expression of both Nrf2 and HO-1 proteins in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.comresearchgate.net This activation of the Nrf2/HO-1 axis contributes to the compound's anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing reactive oxygen species (ROS). mdpi.comnih.gov The compound significantly reversed the accumulation of ROS induced by LPS in these cells. nih.gov This suggests that by stimulating the Nrf2/HO-1 pathway, this octadecadienoic acid derivative helps to mitigate cellular damage from oxidative stress and inflammation. mdpi.com

Receptor-Mediated Activities

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism, as well as inflammation and cell differentiation. researchgate.netmdpi.com Three main isoforms have been identified: PPARα, PPARβ/δ, and PPARγ. researchgate.net PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, and its activation leads to enhanced fatty acid oxidation, thereby reducing fat storage and lowering plasma triglyceride levels. mdpi.comnih.gov PPARγ is crucial for adipogenesis and is a key target for treating insulin (B600854) resistance. researchgate.net When a ligand binds to a PPAR, the receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called PPAR response elements (PPREs) to activate target gene transcription. youtube.com

A derivative of octadecadienoic acid, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), has been identified as a potent agonist of PPARα. nih.gov In vitro luciferase assays revealed that 13-oxo-ODA significantly activates PPARα, with a potency greater than that of its precursor, conjugated linoleic acid (CLA), and its isomer, 9-oxo-ODA. nih.govresearchgate.net The activation of PPARα by 13-oxo-ODA has been shown to have significant metabolic effects in vivo, including decreasing plasma and hepatic triglyceride levels in obese diabetic mice. nih.gov These findings highlight the role of 13-oxo-ODA as a signaling molecule that can modulate lipid metabolism through direct interaction with PPARα. nih.govresearchgate.net

| Compound | Receptor Target | Observed Effect | Experimental Model | Reference |

|---|---|---|---|---|

| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | Potent agonism; stronger activation than CLA and 9-oxo-ODA. | In vitro luciferase assay | nih.gov |

| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | Decreased plasma and hepatic triglycerides. | Obese KK-Ay mice | nih.gov |

| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARγ | Activation of PPARγ, induced mRNA expression of target genes, promoted adipocyte differentiation. | Adipocytes | researchgate.net |

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Stimulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a multimodal sensor for various noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin. mdpi.commdpi.com It is predominantly expressed in sensory neurons and plays a critical role in pain perception. frontiersin.org Activation of TRPV1 leads to an influx of calcium ions, which depolarizes the neuron and initiates a pain signal. mdpi.comfrontiersin.org Various endogenous lipids, known as endovanilloids, can also activate or sensitize this channel. mdpi.com

While direct activation of TRPV1 by this compound has not been extensively documented, there is evidence for an indirect mechanism of stimulation through other receptors. The G protein-coupled receptor GPR132, which is activated by oxidized linoleic acid metabolites like 9-hydroxyoctadecadienoic acid (9-HODE) and 13-HODE, is known to sensitize TRPV1. mdpi.comresearchgate.net This sensitization occurs via a Gq protein and the subsequent activation of protein kinase C (PKC). mdpi.com The activation of PKC can lower the thermal threshold for TRPV1 activation and enhance its sensitivity to other agonists. frontiersin.org Therefore, it is plausible that octadecadienoic acid derivatives could indirectly stimulate TRPV1 activity by first activating GPR132, leading to an enhanced response to other stimuli.

G Protein-Coupled Receptor 132 (GPR132) Activation

G Protein-Coupled Receptor 132 (GPR132), also known as G2A, is a receptor that is highly expressed in immune cells like macrophages and lymphocytes. abcam.com It is recognized as a sensor for oxidized free fatty acids derived from linoleic acid. mdpi.comabcam.com Upon activation by a ligand, GPR132 couples to G alpha proteins (Gαq) to initiate downstream signaling cascades. abcam.comgoogle.com

Research has identified oxidized metabolites of linoleic acid as key ligands for GPR132. While 9-hydroxyoctadecadienoic acid (9-HODE) is a well-established potent agonist, its isomer, 13-hydroxyoctadecadienoic acid (13-HODE), is also a recognized ligand for GPR132. mdpi.comresearchgate.net Studies have shown that 13-HODE can activate GPR132, although it may require a higher concentration to achieve the same level of activation as 9-HODE. researchgate.net The activation of GPR132 by these lipids can influence various cellular processes, including macrophage migration and apoptosis. mdpi.comabcam.com

| Ligand | Receptor | Key Finding | Reference |

|---|---|---|---|

| 9-hydroxyoctadecadienoic acid (9-HODE) | GPR132 (G2A) | Identified as a potent ligand. | mdpi.com |

| 13-hydroxyoctadecadienoic acid (13-HODE) | GPR132 (G2A) | Confirmed as a ligand, though may be less potent than 9-HODE. | researchgate.net |

Potential Interactions with Cannabinoid Receptors

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is a widespread neuromodulatory system that regulates many physiological processes. mdpi.comyoutube.com CB1 receptors are found predominantly in the central nervous system, while CB2 receptors are more commonly expressed in peripheral tissues, particularly on immune cells. mdpi.comyoutube.com These G protein-coupled receptors are activated by endogenous lipids (endocannabinoids) as well as phytocannabinoids like Δ9-tetrahydrocannabinol (THC). nih.govnih.gov

The interaction of this compound or its direct derivatives with cannabinoid receptors has not been specifically established. However, the endocannabinoid system is known to interact with a broad range of lipid signaling molecules. mdpi.com For instance, certain endocannabinoids and phytocannabinoids can also interact with other receptors like TRPV1 and PPARs, indicating a significant crosstalk between these lipid signaling pathways. mdpi.com Given that this compound is a lipid metabolite with structural similarities to other signaling lipids, it is plausible that it could interact with the cannabinoid system, either by directly binding to CB1/CB2 receptors or by modulating the activity of enzymes that synthesize or degrade endocannabinoids. Further research is required to explore these potential interactions.

Influence on Cell Proliferation and Differentiation Processes

Octadecadienoic acid and its derivatives have been shown to exert significant influence over fundamental cellular processes, including proliferation, differentiation, and apoptosis. nih.govresearchgate.net These effects are often cell-type specific and can be contrary depending on the specific isomer of the compound.

In the context of cancer, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-Oxo-ODE) has demonstrated anti-proliferative effects. researchgate.net In studies on breast cancer stem cells (BCSCs), 13-Oxo-ODE was found to suppress cell proliferation, inhibit the formation of mammospheres (a measure of self-renewal capacity), and induce apoptosis. researchgate.net This was associated with a reduction in the CD44high/CD24low cell subpopulation, a key marker for BCSCs, and a decrease in the expression of the proto-oncogene c-myc. researchgate.net

The hydroxy derivatives of octadecadienoic acid (HODEs) also show complex effects on cell growth. In a colorectal cancer cell line (Caco-2), the 13(S)-HODE enantiomer was found to decrease cell growth and DNA synthesis and to induce apoptosis, an effect mediated in part through the PPARγ receptor. nih.gov Conversely, the 13(R)-HODE enantiomer promoted cell growth and DNA synthesis in the absence of serum. nih.gov This suggests that the balance between different enantiomers could be critical for regulating cell growth homeostasis in tissues like the intestinal epithelium. nih.gov Furthermore, the activation of mitogen-activated protein kinases (MAPKs) by octadecadienoic acid derivatives is another mechanism through which these compounds can regulate cell proliferation and differentiation. nih.gov

| Compound | Cell Type | Effect on Proliferation/Differentiation | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Breast Cancer Stem Cells | Suppressed proliferation, inhibited mammosphere formation, induced apoptosis. | Downregulation of c-myc gene expression. | researchgate.net |

| 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) | Caco-2 (colorectal cancer) | Decreased cell growth and DNA synthesis, induced apoptosis. | Activation of PPARγ. | nih.gov |

| 13(R)-Hydroxyoctadecadienoic acid (13(R)-HODE) | Caco-2 (colorectal cancer) | Increased cell growth and DNA synthesis. | Activation of ERK and CREB signaling pathways. | nih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 Macrophages | Indirectly influences proliferation/differentiation via MAPK regulation. | Inhibition of LPS-mediated MAPK activation. | nih.gov |

Roles in Oxidative Stress Response and as Markers of Oxidative Stress

Derivatives of octadecadienoic acid are significantly involved in the cellular response to oxidative stress and are recognized as reliable biomarkers for its occurrence. Oxidized linoleic acid metabolites (OXLAMs), such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), are stable oxidation products of linoleic acid. acs.org Their generation increases in environments with elevated oxidative stress. acs.org Consequently, they are considered excellent markers for lipid peroxidation and are often found in abundance within atherosclerotic lesions. acs.orgnih.gov

Studies have demonstrated a direct correlation between physical exertion and plasma levels of these metabolites. Following a 75-km cycling bout, a transient, significant increase in plasma 13-HODE + 9-HODE was observed, which correlated positively with established oxidative stress biomarkers like F2-isoprostanes. nih.gov This supports the utility of HODEs as biomarkers for acute exercise-induced oxidative stress. nih.gov

Certain derivatives play an active role in modulating the cellular oxidative state. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), another linoleic acid derivative, has demonstrated antioxidant effects. pnas.orgnih.gov Research on lipopolysaccharide (LPS)-stimulated murine macrophages showed that 13-KODE significantly reduced the production of reactive oxygen species (ROS). pnas.orgcrossfit.com This action is linked to its ability to increase the expression of key antioxidant proteins, such as nuclear factor erythroid-2 like 2 (Nfe2I2) and heme oxygenase 1 (HO-1). pnas.orgnih.gov

Furthermore, 13-hydroperoxyoctadecadienoic acid (13-HPODE), the initial product of linoleic acid oxidation, triggers cellular defense mechanisms against oxidative stress. wikipedia.org In poorly-differentiated Caco-2 cells, 13-HPODE treatment was found to upregulate genes associated with detoxification and the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in maintaining redox homeostasis. wikipedia.org These findings underscore the dual role of octadecadienoic acid derivatives as both indicators and regulators of oxidative stress. acs.orgnih.gov

Table 1: Research Findings on Octadecadienoic Acid Derivatives and Oxidative Stress

| Compound | Finding | Model System | Citation |

|---|---|---|---|

| 13-HODE + 9-HODE | Levels increase with intense exercise and correlate with F2-isoprostanes, serving as an oxidative stress biomarker. | Human plasma (post-cycling) | nih.gov |

| 13-KODE | Reduces LPS-induced reactive oxygen species (ROS) production. | Murine macrophage cells (RAW 264.7) | pnas.orgcrossfit.com |

| 13-KODE | Increases expression of antioxidant proteins Nrf2 (Nfe2I2) and heme oxygenase 1 (HO-1). | Murine macrophage cells (RAW 264.7) | pnas.org |

| 13-HPODE | Upregulates genes related to detoxification and PPAR signaling to maintain redox homeostasis. | Poorly-differentiated Caco-2 cells | wikipedia.org |

| 9-HODE & 13-HODE | Abundant in atherosclerotic lesions, serving as markers of lipid peroxidation. | Human atherosclerotic lesions | acs.org |

Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process that can be influenced by various lipid metabolites. Linoleic acid, the precursor to this compound, is considered a potential initiator of angiogenesis. acs.orgnih.gov It can induce the expression of specific mediators, including vascular endothelial growth factor (VEGF) and angiopoietin-2 (ANGPT-2), which are crucial for vessel growth. acs.orgnih.gov However, its derivatives appear to have more nuanced and sometimes inhibitory effects on processes related to new vessel formation.

The derivatives of octadecadienoic acid, particularly the hydroperoxy and hydroxy forms, modulate endothelial cell function, which is central to angiogenesis. 13-hydroperoxyoctadecadienoic acid (13-HPODE), an initial oxidation product, has been shown to induce endothelial cell death (apoptosis) and compromise the integrity of the endothelial barrier. nih.gov This suggests a role in regulating vascular stability. Furthermore, both 13-HPODE and its reduced form, 13-hydroxyoctadecadienoic acid (13-HODE), can induce the expression of Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells. nih.gov The expression of such adhesion molecules is a key step in inflammation, a process often linked to the initiation of angiogenesis. nih.govmdpi.com

13-HODE is also recognized for its vasoactive properties and is readily taken up by endothelial cells, where it can be incorporated into phospholipids (B1166683). nih.gov Its accumulation within the vascular wall may lead to functional perturbations. nih.gov The enzyme family responsible for producing these derivatives, 12/15-lipoxygenase, is known to be involved in modulating angiogenesis during physiological processes like wound healing. pnas.orgnih.gov While the direct pro- or anti-angiogenic effects of this compound are still being fully elucidated, its metabolites clearly impact endothelial cell viability, inflammatory response, and vascular integrity, all of which are critical components of angiogenesis regulation.

Table 2: Research Findings on Octadecadienoic Acid Derivatives and Angiogenesis

| Compound/Precursor | Effect | Model System | Citation |

|---|---|---|---|

| Linoleic Acid | Induces angiogenic mediators including VEGF and ANGPT-2. | Not specified | acs.orgnih.gov |

| 13-HPODE | Induces apoptosis in endothelial cells and reduces endothelial barrier integrity. | Bovine Mammary Endothelial Cells (BMEC) | nih.gov |

| 13-HPODE | Induces expression of ICAM-1 on endothelial cells. | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.gov |

| 13-HODE | Induces expression of ICAM-1 on endothelial cells. | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.gov |

| 13-HODE | Is taken up by endothelial cells and has vasoactive properties. | Bovine Aortic Endothelial Cells | nih.gov |

Involvement in Thrombosis Regulation

Derivatives of octadecadienoic acid have demonstrated significant effects on platelet function and endothelial cell interactions, suggesting a role in the regulation of thrombosis. Specifically, 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE) has been identified as an inhibitor of key thrombotic processes.

Research has shown that exogenous 13-HODE can attenuate the interaction of thrombin-activated platelets with endothelial cells. nih.gov It reduces the adherence of platelets to endothelial monolayers, a critical early step in thrombus formation. nih.gov This effect appears to be a direct action of 13-HODE, as it was observed even when secondary effects from substances like prostacyclin (PGI2) or endothelial derived relaxing factor (EDRF) were blocked. nih.gov

Furthermore, 13-HODE directly impacts platelet aggregation. It has been shown to inhibit platelet aggregation initiated by lower concentrations of α-thrombin. nih.gov This inhibitory action extends to the biochemical pathways within the platelets themselves. Studies have demonstrated that 13-HODE inhibits the thrombin-induced production of thromboxane (B8750289) A2 (measured as its stable metabolite, thromboxane B2), which is a potent vasoconstrictor and platelet aggregator. nih.gov At a concentration of 30 microM, 13-HODE was found to inhibit thromboxane B2 production by 48%. nih.gov Concurrently, 13-HODE was observed to stimulate the production of 12-hydroxyeicosatetraenoic acid (12-HETE), indicating a differential effect on platelet cyclooxygenase and lipoxygenase pathways. nih.gov These findings collectively point to an anti-thrombotic potential for 13-HODE, mediated through the inhibition of platelet adherence and aggregation.

Table 3: Research Findings on Octadecadienoic Acid Derivatives and Thrombosis Regulation

| Compound | Effect | Model System | Citation |

|---|---|---|---|

| 13-HODE | Reduces thrombin-induced adherence of platelets to endothelial cells. | Homologous sheep cells (platelets and pulmonary artery endothelial cells) | nih.gov |

| 13-HODE | Inhibits platelet aggregation initiated by low-dose (0.2 U/ml) α-thrombin. | Homologous sheep cells | nih.gov |

| 13-HODE | Inhibits thrombin-induced thromboxane B2 (TxB2) production in a concentration-dependent manner. | Human platelets | nih.gov |

| 13-HODE | Stimulates 12-hydroxyeicosatetraenoic acid (12-HETE) production. | Human platelets | nih.gov |

Analytical Methodologies in Octadecadienoic Acid Research

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for separating Octadeca-9,13-dienoic acid from other lipids and its own isomers. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, whether it be quantification or structural identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgelgalabwater.com It is particularly useful for non-volatile or thermally unstable compounds like fatty acids. In the analysis of octadecadienoic acids, HPLC is often coupled with a UV or photo-diode array (PDA) detector, as the conjugated diene structure of these molecules absorbs UV light at a characteristic wavelength. cabidigitallibrary.orggrafiati.com

For instance, a method developed for the simultaneous determination of four hydroxyoctadecadienoic acid (HODE) isomers, which are structurally similar to oxo-octadecadienoic acids, utilized a normal-phase HPLC system. The separation was achieved on a silica (B1680970) column with a mobile phase consisting of n-hexane, isopropanol, and acetic acid, with detection set at 234 nm, the characteristic wavelength for conjugated dienes. cabidigitallibrary.org In preparative applications, HPLC is used to isolate and purify specific compounds. For example, a related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, was purified using a preparatory HPLC system with a C18 column and a water/acetonitrile gradient, showing a distinct peak at a retention time of 32.8 minutes. nih.gov

Table 1: Example HPLC Conditions for Analysis of Octadecadienoic Acid Derivatives

| Parameter | Condition 1: Isomer Separation cabidigitallibrary.org | Condition 2: Preparative Purification nih.gov |

|---|---|---|

| Technique | Normal-Phase HPLC | Preparative Reverse-Phase HPLC |

| Stationary Phase (Column) | Absolute SiO2 (250 mm × 4.6 mm, 5 μm) | ODS C18 (10 × 250 mm) |

| Mobile Phase | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V) | Acetonitrile/Water Gradient |

| Flow Rate | Not Specified | 3 ml/min |

| Detection | Photo-Diode Array (PDA) at 234 nm | Not Specified |

| Analyte Example | Hydroxyoctadecadienoic acid isomers | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. thermofisher.com For fatty acids like this compound, a derivatization step, typically trans-esterification to form fatty acid methyl esters (FAMEs), is required to increase their volatility. researchgate.netijpras.com The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase, and the mass spectrometer fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint for identification. thermofisher.comnih.gov

GC-MS has been used to analyze various isomers of octadecadienoic acid in diverse samples, from biological tissues to plant extracts. researchgate.netnih.govathenaeumpub.com The retention time of the FAME derivative in the GC column aids in identification, while the mass spectrum provides definitive structural information. Full scan mode can be used for untargeted analysis to identify unknown compounds, while selected ion monitoring (SIM) mode offers enhanced sensitivity for quantifying specific target analytes. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov This technique is exceptionally well-suited for analyzing complex biological matrices, as it often requires minimal sample preparation and can detect compounds at very low concentrations. jsbms.jpresearchgate.net

In the analysis of oxidized linoleic acid metabolites, including various oxo-octadecadienoic acid isomers, LC-MS/MS provides both quantification and structural characterization. nih.gov The process involves a liquid chromatography separation, followed by ionization of the analyte (commonly via electrospray ionization, ESI). nih.gov The first mass spectrometer (MS1) selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, creating a specific fragmentation pattern that is highly characteristic of the compound's structure. nih.govnih.gov This multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification, even in the presence of co-eluting isomers. nih.gov

Table 2: Example LC-MS/MS Parameters for Oxidized Fatty Acid Analysis

| Parameter | Description |

|---|---|

| Separation Column | C18 reverse-phase columns are commonly used. researchgate.net |

| Mobile Phase | Typically a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile/methanol). jsbms.jpresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode is common for acidic molecules like fatty acids. researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. nih.gov |

| Precursor Ion [M-H]⁻ (Oxo-ODE) | m/z 293.2122. nih.gov |

| Example Fragment Ions | Neutral loss of H₂O from related hydroxy-octadecadienoic acids (HODEs) results in a fragment at m/z 277.2177. nih.gov |

Challenges in Isomer Separation and Stereochemical Analysis

A significant challenge in the analysis of this compound is the presence of numerous isomers. These include positional isomers, where the double bonds are at different locations (e.g., 9,11- or 10,12-), and geometric or stereoisomers (cis/trans or E/Z configurations at each double bond). cabidigitallibrary.orgresearchgate.net These isomers often possess very similar physicochemical properties, making their separation difficult.

Chromatographic techniques are essential to resolve these isomers. Normal-phase HPLC, for example, has proven effective in separating positional and geometric isomers of related hydroxyoctadecadienoic acids. cabidigitallibrary.org However, complete baseline separation of all possible isomers in a single run remains a complex task.

The stereochemical analysis, which determines the precise three-dimensional arrangement of the atoms, is even more demanding. The autoxidation of linoleic acid can produce a complex mixture containing numerous possible regio- and stereoisomers of oxidized fatty acids. nih.gov Characterizing these mixtures often requires a combination of techniques, including high-resolution chromatography and chemical degradation, to elucidate the specific stereochemistry of each component. nih.gov

Spectroscopic Approaches (e.g., NMR, UV absorption)

Spectroscopy provides vital information on the molecular structure of this compound.

UV Absorption: The presence of a conjugated diene system (two double bonds separated by a single bond) in octadecadienoic acid isomers results in a characteristic ultraviolet (UV) absorption maximum, typically around 234 nm. cabidigitallibrary.org This property is widely exploited for detection in HPLC, where a UV or PDA detector can selectively identify and quantify these compounds. cabidigitallibrary.orggrafiati.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the chemical environment of each atom in the molecule. mdpi.com For octadecadienoic acids, NMR is particularly crucial for determining the geometry (cis or trans) of the double bonds. The coupling constants (J-values) between protons on the double bonds are indicative of their relative orientation; larger coupling constants (typically ~15 Hz) are characteristic of a trans configuration, while smaller values (~11 Hz) indicate a cis configuration. mdpi.com For example, in the analysis of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, proton signals from the olefinic methines were observed, and the geometries of the C-9 (cis) and C-11 (trans) double bonds were established by their respective proton coupling constants of 11.0 and 15.5 Hz. mdpi.com

Table 3: Illustrative ¹³C and ¹H NMR Chemical Shifts for a Related Compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid mdpi.com

| Atom Type | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

|---|---|---|

| Carbonyl (Carboxylic Acid) | 178.3 | - |

| Carbonyl (Ketone) | 201.4 | - |

| Olefinic Methines | 142.6, 137.0, 129.2, 127.0 | 7.48, 6.17, 6.11, 5.88 |

| Methylenes | 41.3, 33.8, 31.5, 28.7–29.1, 28.2, 24.6, 24.1, 22.5 | 2.53, 2.34, 2.29, 1.62, 1.41, 1.25–1.35 |

| Methyl | 13.9 | 0.88 |

Structure Activity Relationships Sar of Octadecadienoic Acid Isomers and Derivatives

Impact of Double Bond Position and Configuration on Biological Activity

The biological activities of octadecadienoic acid isomers are profoundly influenced by the positioning and geometric configuration of their double bonds. For instance, conjugated linoleic acids (CLAs), such as the 9,11 and 10,12 isomers, exhibit a range of biological effects, including anti-inflammatory and anti-carcinogenic properties, which are attributed to their conjugated double bond system. In contrast, non-conjugated isomers like linoleic acid (9,12-octadecadienoic acid) serve as essential fatty acids and precursors for various signaling molecules. The trans isomers, often formed during industrial hydrogenation, generally exhibit different metabolic fates and biological effects compared to their cis counterparts.

Influence of Hydroxyl and Oxo Functional Groups on Bioactivity

The introduction of hydroxyl (-OH) and oxo (=O) functional groups significantly modulates the bioactivity of octadecadienoic acids. Hydroxylated derivatives, known as hydroxyoctadecadienoic acids (HODEs), and their oxidized counterparts, oxo-octadecadienoic acids (oxo-ODEs), are well-documented signaling molecules. For example, 9-HODE and 13-HODE, derived from linoleic acid, are known to be agonists for peroxisome proliferator-activated receptors (PPARs) and are involved in inflammatory processes.

Research has shown that the position of the functional group is critical. For example, 13-oxo-9,11-octadecadienoic acid has been identified as a potent PPARα activator. mdpi.com However, there is a lack of specific research into the synthesis and biological evaluation of hydroxylated or oxo- derivatives of Octadeca-9,13-dienoic acid. Consequently, the influence of these functional groups on the bioactivity of this particular isomer has not been characterized.

Stereoisomeric Specificity in Biological Responses

Stereochemistry plays a pivotal role in the biological actions of octadecadienoic acid derivatives. The enzymatic oxidation of linoleic acid, for instance, produces specific stereoisomers of HODEs (e.g., 9(S)-HODE and 13(S)-HODE), which can have distinct biological targets and potencies compared to their corresponding (R)-enantiomers. This stereospecificity is crucial for receptor binding and subsequent cellular signaling cascades.

Despite the established importance of stereoisomerism in this class of compounds, the scientific literature does not currently contain studies that investigate the stereoisomeric forms of this compound or its derivatives. As a result, there is no available data to assess the stereoisomeric specificity in biological responses for this compound.

Modifications and Derivatization Strategies for Activity Modulation (e.g., Ethanolamides)

The chemical modification of fatty acids, including octadecadienoic acids, is a common strategy to alter their physicochemical properties and modulate their biological activity. One such modification is the formation of N-acylethanolamines (NAEs), which are a class of endogenous lipid signaling molecules. For example, N-linoleoylethanolamine can be metabolized by lipoxygenases to hydroxylated derivatives with potential biological activities. nih.gov Furthermore, the synthesis of various ester derivatives of 9,12-octadecadienoic acid has been shown to yield compounds with antimicrobial properties. researchgate.net

However, a review of the available literature reveals no studies on the synthesis or biological evaluation of derivatives of this compound, including its ethanolamides. Therefore, the potential for activity modulation of this specific isomer through derivatization remains an unexplored area of research.

Research Perspectives and Future Directions

Advanced Omics Approaches (e.g., Lipidomics) for Comprehensive Profiling

Modern "omics" technologies, particularly lipidomics, are revolutionizing the study of fatty acids like Octadeca-9,13-dienoic acid. Lipidomics allows for the large-scale analysis of lipids in biological systems, providing a comprehensive snapshot of their presence and abundance. Mass spectrometry-based lipid analysis is a key tool in this field, enabling the identification and quantification of oxidized octadecadienoic acids in a variety of sample types. lipotype.com This approach is crucial for understanding how the levels of this compound and its isomers change in different physiological and pathological states. Future research will likely involve the application of these high-throughput methods to systematically profile this lipid in various tissues and biofluids, linking its presence to specific health and disease phenotypes.

Elucidating Mechanisms of Action in Specific Cellular Contexts and Pathways

A critical area of ongoing research is the elucidation of the precise molecular mechanisms by which this compound exerts its effects within cells. Studies on structurally related compounds provide valuable insights. For instance, a derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to have significant anti-inflammatory effects in murine macrophage cells. nih.govresearchgate.net This effect is mediated through the inhibition of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), as well as the activation of the antioxidant Nrf2/HO-1 signaling pathway. nih.govresearchgate.net It is hypothesized that this compound may operate through similar or related pathways, potentially acting as a signaling molecule that modulates cellular responses to stress and inflammation. Future investigations will need to focus on identifying its specific cellular receptors and downstream targets to fully understand its biological function.

Table 1: Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) on Inflammatory Markers in LPS-Stimulated Macrophages

| Inflammatory Marker | Effect of 13-KODE Treatment | Signaling Pathway Implicated |

| Nitric Oxide (NO) | Inhibition of LPS-induced production | NF-κB |

| Tumor Necrosis Factor-α (TNF-α) | Suppression of LPS-induced expression | NF-κB, MAPK |

| Interleukin-1β (IL-1β) | Suppression of LPS-induced expression | NF-κB, MAPK |

| Reactive Oxygen Species (ROS) | Reduction of LPS-induced accumulation | Nrf2/HO-1 |

Development of Targeted Analytical Strategies for Isomer and Stereoisomer Discrimination

A significant challenge in the study of this compound is the existence of numerous isomers and stereoisomers, which may have distinct biological activities. The development of sophisticated analytical techniques to separate and identify these closely related molecules is therefore paramount. Advanced mass spectrometry methods, such as those utilizing electron activated dissociation (EAD), are being developed to pinpoint the exact location of double bonds within fatty acid isomers. sciex.com Furthermore, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being optimized for the separation of various isomers. nih.gov These targeted analytical strategies are essential for accurately quantifying specific isomers of this compound in complex biological samples and for correlating their presence with specific biological effects.

Exploration of Novel Biosynthetic and Metabolic Enzymes

Understanding the enzymatic machinery responsible for the synthesis and breakdown of this compound is fundamental to comprehending its regulation and function. The biosynthesis of octadecanoids in plants is known to involve a cascade of enzymes, including lipoxygenases (LOX), allene (B1206475) oxide synthases (AOS), and allene oxide cyclases (AOC). oup.com In mammals, enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP) are involved in the formation of various octadecanoids. acs.org Additionally, recent research has highlighted the role of the gut microbiome in producing octadecanoids, with bacterial enzymes like hydratases (e.g., FA-HY1) capable of metabolizing 18-carbon polyunsaturated fatty acids. acs.org Future research will focus on identifying and characterizing the specific enzymes that produce and metabolize the 9,13-dienoic acid isomer, which will provide key insights into its metabolic pathways and potential points of therapeutic intervention.

Comparative Studies Across Diverse Organisms and Biological Systems

Octadecanoids are not limited to a single kingdom of life; they are found in a wide array of organisms, including plants, mammals, bacteria, and fungi. acs.org This widespread distribution suggests that these molecules may have conserved and fundamental roles in biology. For example, in plants, octadecanoids are well-known for their involvement in defense signaling. oup.com In mammals, they are emerging as important mediators in various physiological processes. acs.org Comparative studies across these diverse biological systems can reveal evolutionary conserved functions of this compound and highlight unique roles that have evolved in different lineages. Future research should aim to systematically compare the presence, metabolism, and function of this fatty acid in a broad range of organisms to gain a deeper understanding of its biological significance.

Investigation of Environmental and Dietary Modulators of Octadecadienoic Acid Metabolism

The metabolism of fatty acids, including this compound, can be influenced by external factors such as diet and environmental exposures. Dietary intake is a significant source of octadecanoids, and the concentration of certain isomers in the body can be directly influenced by the types of food consumed. grafiati.com For instance, the levels of 9,11-octadecadienoic acid in human serum have been shown to change in response to dietary modifications. grafiati.com This suggests that diet can be a powerful modulator of octadecanoid profiles and, consequently, their biological effects. Future research in this area will likely focus on identifying specific dietary components and environmental factors that impact the metabolism of this compound, which could lead to dietary recommendations aimed at modulating its levels for health benefits.

Q & A

Q. How can researchers validate the specificity of antibodies used in immunoassays for this compound metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.